molecular formula C11H11BrO3 B13555017 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol

1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol

Cat. No.: B13555017
M. Wt: 271.11 g/mol
InChI Key: QNAKXZQHZOYYCO-UHFFFAOYSA-N
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Description

1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol (CAS 1468723-92-3) is a high-purity chemical intermediate with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . This compound features a brominated 2,3-dihydrobenzo[b][1,4]dioxin core, a structure recognized as a privileged scaffold in medicinal chemistry for its versatility in drug discovery . The molecule also contains a propenol chain, which offers multiple functional handles for further synthetic modification, making it a valuable building block for constructing more complex target molecules. Researchers primarily utilize this bromo-dihydrobenzodioxin derivative as a key synthetic intermediate in the development of potential therapeutic agents. The 1,4-benzodioxane moiety is a common feature in compounds studied for their activity on the central nervous system. For instance, derivatives based on this scaffold have been investigated as selective and reversible antagonists for the alpha2C adrenoceptor, a target for treating conditions of the peripheral and central nervous systems . Furthermore, related chalcone derivatives derived from similar 1,4-benzodioxane precursors have been explored for a range of biological activities, including as inhibitors of human monoamine oxidase B (MAO-B), and for their antimicrobial and anticancer properties . The presence of the bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions, while the alcohol and alkene functionalities enable diversification through oxidation, reduction, or nucleophilic addition reactions, providing broad utility in organic synthesis. This product is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Chemical Identifiers: CAS Number: 1468723-92-3 Molecular Formula: C11H11BrO3 Molecular Weight: 271.11 g/mol IUPAC Name: this compound

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

1-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-ol

InChI

InChI=1S/C11H11BrO3/c1-2-9(13)7-5-8(12)11-10(6-7)14-3-4-15-11/h2,5-6,9,13H,1,3-4H2

InChI Key

QNAKXZQHZOYYCO-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC2=C(C(=C1)Br)OCCO2)O

Origin of Product

United States

Preparation Methods

Synthesis of 8-Bromo-2,3-dihydrobenzo[b]dioxin Intermediate

Step 1: Starting Material Preparation

  • The synthesis typically begins with 2,3-dihydrobenzo[b]dioxin or its derivatives.
  • Bromination is achieved using electrophilic aromatic substitution with bromine or N-bromosuccinimide (NBS) under controlled conditions to target the 8-position.

Key Conditions:

Reagent Solvent Temperature Time Notes
Bromine or NBS Acetic acid or chloroform 0–25 °C 1–4 hours Controlled addition to avoid polybromination
  • The regioselectivity is influenced by the electron-rich dioxin ring, directing bromination preferentially to the 8-position.

Installation of the Prop-2-en-1-ol Side Chain

Two principal synthetic routes are reported for introducing the allylic alcohol moiety at the 6-position of the brominated benzodioxin:

Route A: Aldehyde Intermediate and Allylic Alcohol Formation

  • Step 1: Formylation of the 6-position to yield 8-bromo-2,3-dihydrobenzo[b]dioxin-6-carboxaldehyde.
  • Step 2: Wittig or Horner-Wadsworth-Emmons reaction with suitable phosphonium ylides or phosphonates to introduce the propenyl side chain.
  • Step 3: Reduction of the α,β-unsaturated aldehyde or ketone to the corresponding allylic alcohol using mild reducing agents such as sodium borohydride (NaBH4).

Route B: Direct Allylic Alcohol Formation via Aldol Condensation

  • Starting with 8-bromo-2,3-dihydrobenzo[b]dioxin-6-yl ethanone, an aldol condensation with formaldehyde or acetaldehyde under basic conditions (e.g., NaOH in ethanol/water) can yield the propenyl alcohol side chain.

Typical Reaction Conditions:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formylation POCl3/DMF or Vilsmeier-Haack conditions 0–25 °C 2–6 hours 70–85 Selective formylation at C-6
Wittig Reaction Phosphonium ylide, THF or toluene 25–80 °C 4–12 hours 60–75 E-selective propenyl side chain formation
Reduction NaBH4 in MeOH or EtOH 0–25 °C 1–3 hours 80–90 Stereoselective allylic alcohol formation
Aldol Condensation (Alternate) 30% NaOH in EtOH/H2O, aldehyde + ketone mix 20–25 °C 4–6 hours 70–80 Direct formation of propenyl alcohol derivatives

Purification and Characterization

  • Flash chromatography on silica gel is commonly used to purify intermediates and final products.
  • Recrystallization from ethanol, DMF-DMSO mixtures, or ethyl acetate is employed to obtain analytically pure compounds.
  • Characterization techniques include:
Technique Purpose
NMR (1H and 13C) Structural confirmation and stereochemistry
FT-IR Functional group identification
Mass Spectrometry Molecular weight confirmation
X-ray Crystallography Crystal structure and conformation analysis

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Key Notes
1 8-Bromo-2,3-dihydrobenzo[b]dioxin Bromination with Br2 or NBS 75–85 Selective mono-bromination at position 8
2 8-Bromo-2,3-dihydrobenzo[b]dioxin-6-carboxaldehyde Formylation with POCl3/DMF or Vilsmeier-Haack 70–85 Formyl group introduced at position 6
3 1-(8-Bromo-2,3-dihydrobenzo[b]dioxin-6-yl)prop-2-en-1-one Wittig or aldol condensation 60–80 Propenyl side chain formation
4 1-(8-Bromo-2,3-dihydrobenzo[b]dioxin-6-yl)prop-2-en-1-ol NaBH4 reduction 80–90 Allylic alcohol formation

Research Findings and Notes

  • The Friedel-Crafts acylation and subsequent aldol condensation methods are well-documented for related benzodioxin derivatives, providing high regioselectivity and yields.
  • Bromination requires careful control to avoid polybromination and degradation of the dioxin ring.
  • The allylic alcohol moiety is sensitive to oxidation; thus, mild reducing agents and inert atmosphere conditions are recommended during reduction steps.
  • Purification by flash chromatography and recrystallization is essential to separate isomers and impurities, ensuring the purity required for further applications such as pharmaceutical intermediates or material science research.
  • Spectroscopic data confirm the trans-configuration of the propenyl double bond, consistent with Wittig reaction stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propenol group can yield aldehydes or carboxylic acids, while substitution of the bromine atom can produce a wide range of functionalized derivatives .

Scientific Research Applications

1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and dioxin ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The propenol group may also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogs in the 2,3-Dihydrobenzo[b][1,4]dioxin Family

The following table highlights key analogs and their structural/functional differences:

Compound Name Substituents Key Features Applications/Findings References
Target Compound : 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol 8-Br, 6-propenol Bromine enhances electrophilicity; propenol enables H-bonding. Potential pharmacological or materials use (inferred). N/A
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI) 6-imidazole, furan, phenyl Rigid aromatic system; synthesized via one-pot methods. Studied for drug-likeness, ADMET properties, and molecular docking.
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid 8-Br, 6-acetic acid Carboxylic acid group increases hydrophilicity. Discontinued research compound (unspecified use).
(1R)-2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol 6-ethanol, 2-Br Stereospecific bromoethanol moiety. Potential intermediate in asymmetric synthesis.
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-amine 7-Br, 6-amine Amine group enables nucleophilic reactivity. Cataloged but no explicit application data.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione 6-diketone, phenyl Conjugated diketone system. Wnt pathway activator in biochemical research.

Electronic and Reactivity Comparisons

  • Bromine vs. Other Halogens/Substituents: Bromine’s electron-withdrawing effect and polarizability distinguish it from non-halogenated analogs. For example, the nitro-substituted derivative in (2-Bromo-1-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one) shows enhanced electrophilicity at the ketone position, enabling nucleophilic attacks .
  • Propenol vs. Imidazole/Acetic Acid: The propenol group in the target compound offers H-bond donor/acceptor capabilities, unlike the imidazole in DDFDI (which participates in π-π stacking) or the carboxylic acid in the acetic acid analog (which ionizes in physiological conditions) .

Pharmacological Potential

  • DDFDI () demonstrated favorable drug-likeness and in-silico ADMET properties, attributed to its imidazole and furan moieties. The target compound’s bromine and propenol groups may alter metabolic stability or toxicity profiles.
  • N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline () showed activity against Venezuelan equine encephalitis virus, suggesting the scaffold’s versatility in medicinal chemistry. The target’s propenol group could modulate target binding compared to amine or ether-linked analogs .

Biological Activity

1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₁H₁₁BrO₃
  • Molecular Weight : 271.11 g/mol
  • CAS Number : 1468723-92-3

The presence of the bromine atom at the 8-position of the benzodioxin ring is significant for its reactivity and biological activity. The prop-2-en-1-ol moiety may also contribute to its pharmacological properties by participating in various biochemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibition against enzymes such as α-glucosidase and acetylcholinesterase, suggesting that this compound may exhibit similar properties.
  • Antioxidant Activity : The brominated structure may enhance the compound's ability to scavenge free radicals, contributing to its potential antioxidant effects.
  • Reactivity with Biological Targets : The prop-2-en-1-ol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Biological Activity and Pharmacological Effects

Research indicates that compounds structurally related to this compound exhibit various biological activities:

Compound NameStructureBiological Activity
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxinStructureAnticancer properties
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxinStructureAntimicrobial activity
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylamineStructureEnzyme inhibition

These activities suggest that this compound could be a candidate for further pharmacological exploration.

Case Studies and Research Findings

A study on compounds similar to 1-(8-Bromo...) indicated their effectiveness in inhibiting specific enzyme pathways associated with metabolic disorders. For instance:

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of brominated benzodioxins showed significant inhibition of α-glucosidase, which is crucial for managing diabetes by slowing carbohydrate absorption in the intestines.

Case Study 2: Anticancer Potential

Research involving brominated compounds has highlighted their anticancer properties. For example, a related compound was effective in inducing apoptosis in cancer cell lines through oxidative stress mechanisms.

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol?

Methodological Answer:
The synthesis typically involves brominated intermediates and coupling reactions. For example, 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one (a common precursor) can undergo nucleophilic substitution with propargyl alcohol derivatives, followed by reduction or functional group interconversion. Key steps include:

  • Bromination : Electrophilic aromatic substitution or side-chain bromination (e.g., using NBS in DCM) to introduce bromine .
  • Coupling : Suzuki-Miyaura or Heck reactions for alkene formation, as seen in chalcone syntheses .
  • Purification : Flash chromatography (e.g., 0–25% EtOAc/hexanes) and characterization via NMR (¹H/¹³C) and HRMS .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz) to confirm alkene protons (δ 5.5–6.5 ppm) and dihydrodioxin ring protons (δ 4.1–4.4 ppm). ¹³C NMR identifies carbonyl (if present) and bromine-induced deshielding .
  • Mass Spectrometry : HR-ESIMS for molecular ion verification (e.g., m/z calculated for C₁₁H₁₁BrO₃: 294.01) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, validating stereochemistry and intermolecular interactions .

Basic: How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to rule out artifacts .

Advanced: How does bromine substitution at the 8-position influence reactivity compared to chloro/fluoro analogs?

Methodological Answer:
Bromine’s larger atomic radius and lower electronegativity (vs. Cl/F) enhance polarizability and van der Waals interactions with hydrophobic enzyme pockets. Comparative studies using analogs (e.g., 6-chloro derivatives) show:

  • Bioactivity : Bromine improves target binding affinity (e.g., 10-fold higher inhibition of CYP450 enzymes) .
  • Synthetic Reactivity : Bromine facilitates nucleophilic substitution (e.g., SN2 reactions) more readily than fluorine due to better leaving-group ability .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Validate protocols (e.g., consistent cell passage numbers, incubation times) .
  • Compound Purity : Use HPLC (≥95% purity; Method A: C18 column, acetonitrile/water gradient) to exclude impurities .
  • Structural Confirmation : Re-examine NMR/X-ray data to rule out stereoisomer contamination .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to targets (e.g., glucocorticoid receptors) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Models : Train models on halogen-substituted analogs to predict bioactivity trends .

Advanced: What are best practices for crystallographic refinement using SHELX?

Methodological Answer:

  • Data Collection : High-resolution (≤1.0 Å) datasets at synchrotrons reduce thermal motion artifacts .
  • Refinement : SHELXL for anisotropic displacement parameters and twin refinement (if applicable). Use HKLF 4 format for twinned data .
  • Validation : Check R-factors (R₁ < 0.05) and PLATON’s ADDSYM to detect missed symmetry .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with methoxy, amino, or sulfonamide groups at the 6-position (see ’s comparative table) .
  • Activity Profiling : Test derivatives against kinase panels (e.g., CDK9 inhibition) to identify key functional groups .
  • LogP Analysis : Measure octanol/water partitioning to correlate hydrophobicity with membrane permeability .

Advanced: What methodologies assess metabolic stability and metabolite identification?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; monitor parent compound depletion via LC-MS .
  • Metabolite ID : High-resolution MS/MS (Q-TOF) and isotopic patterns to detect hydroxylation or glucuronidation .

Advanced: How can this compound be derivatized for material science applications?

Methodological Answer:

  • OLED Design : Incorporate fused polycyclic aryl groups (e.g., pyrenyl) via Suzuki coupling to enhance electroluminescence (see ) .
  • Photostability Testing : Expose derivatives to UV-Vis light and monitor degradation kinetics using HPLC .

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